molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No. B1334543
CAS RN: 268551-65-1
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
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Description

N-Boc-thiourea, also known as di-Boc-thiourea, is a thioacylating agent used for preparing thiocarbonyl compounds .


Synthesis Analysis

N-Boc-thiourea can be synthesized through thioacylation of nucleophiles such as amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates . This compound can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . The synthesis works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of N-Boc-thiourea has been studied using various methods such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . These studies have examined the nature and energy of intermolecular bond interactions between thiourea and water molecules .


Chemical Reactions Analysis

N-Boc-thiourea can react with amines in the presence of elemental sulfur to produce thioureas . It can also react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure .

Safety And Hazards

N-Boc-thiourea may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for N-Boc-thiourea were not found in the search results, thiourea and its derivatives continue to be a topic of interest in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

properties

IUPAC Name

tert-butyl N-carbamothioylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQTODLIZBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399259
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-thiourea

CAS RN

268551-65-1
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Boc-thiourea in the synthesis of the described influenza neuraminidase inhibitors?

A1: N-Boc-thiourea is a reagent used to introduce a guanidine group to the target molecule. In the described research, it reacts with the deprotected amine group of an oseltamivir derivative to yield the corresponding N-Boc-guanidino derivative []. This modification aims to enhance the inhibitory activity of the compound against influenza neuraminidase.

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